5-Benzyloxy-2-methylsulfonylpyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloxy-2-methylsulfonylpyrimidine typically involves the reaction of appropriate pyrimidine derivatives with methylsulfonyl chloride and phenylmethanol under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution reactions. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the consistency and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxy-2-methylsulfonylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl or phenylmethoxy groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
5-Benzyloxy-2-methylsulfonylpyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Benzyloxy-2-methylsulfonylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Sulfonylpyrimidines: These compounds share a similar pyrimidine core with a sulfonyl group at the 2-position.
Phenylmethoxypyrimidines: These compounds have a phenylmethoxy group attached to the pyrimidine ring.
Uniqueness
5-Benzyloxy-2-methylsulfonylpyrimidine is unique due to the presence of both the methylsulfonyl and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes the compound versatile and valuable for various applications in research and industry .
Properties
IUPAC Name |
2-methylsulfonyl-5-phenylmethoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-18(15,16)12-13-7-11(8-14-12)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXSHBYUMVBMGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=N1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384383 |
Source
|
Record name | 2-methylsulfonyl-5-phenylmethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16290-89-4 |
Source
|
Record name | 2-methylsulfonyl-5-phenylmethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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